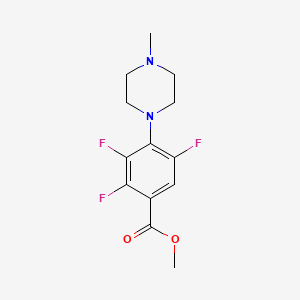

Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c1-17-3-5-18(6-4-17)12-9(14)7-8(13(19)20-2)10(15)11(12)16/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCWPQRNWLTPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate typically involves:

- Starting from fluorinated benzoic acid derivatives or their esters.

- Introduction of the 4-methylpiperazin-1-yl substituent via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Esterification or transesterification steps to produce the methyl ester functionality.

- Purification steps such as flash chromatography to isolate the target compound.

Preparation of Fluorinated Benzoate Intermediates

Fluorinated benzoate esters, such as methyl 2-amino-5-(trifluoromethyl)benzoate, serve as key intermediates. Their preparation involves:

These methods highlight the importance of controlled acidic esterification and palladium-catalyzed carbonylation in preparing fluorinated methyl benzoates.

Introduction of the 4-Methylpiperazin-1-yl Group

The 4-methylpiperazin-1-yl substituent is introduced through nucleophilic aromatic substitution or palladium-catalyzed amination:

Nucleophilic Aromatic Substitution (SNAr): Fluorinated aromatic esters bearing activated positions (e.g., fluorines ortho or para to ester) undergo substitution by 4-methylpiperazine under basic or heating conditions. This method benefits from the electron-withdrawing fluorines activating the ring toward nucleophilic attack.

Palladium-Catalyzed Coupling: Analogous to Buchwald-Hartwig amination, palladium catalysts facilitate coupling between aryl halides (or pseudohalides) and 4-methylpiperazine. For example, in related compounds, PdCl2(PPh3)2 and CuI are used with bases such as DIPEA in DMF at elevated temperatures (~80°C) overnight, yielding high product purity and good yields (~80%).

Representative Synthetic Procedure from Literature

A close analogue, N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, was synthesized by:

- Reacting the corresponding aryl amide with 4-methylpiperazine under palladium catalysis.

- Conditions: PdCl2(PPh3)2 (0.11 mmol), CuI (0.11 mmol), DIPEA (2.26 mmol), DMF solvent, argon atmosphere, 80°C overnight.

- Work-up: Precipitation in ice water, filtration, and silica gel flash chromatography.

- Yield: 81%.

This procedure can be adapted for this compound by selecting appropriate fluorinated benzoate ester precursors.

Alternative Synthetic Routes and Considerations

Amide Formation and Subsequent Modification: Some synthetic routes involve initial amide formation from carboxylic acids and piperazine derivatives, followed by fluorination or esterification steps. However, for this compound, direct substitution on the fluorinated ester is more common.

Use of Protecting Groups: Boc or other acid-labile protecting groups may be employed to protect amines during multi-step synthesis, especially when sensitive functional groups are present.

Solvent and Base Selection: DMF and DMSO are preferred solvents for palladium-catalyzed reactions due to their polarity and ability to dissolve reagents. Bases like DIPEA, triethylamine, or potassium tert-butoxide facilitate deprotonation and catalysis.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Fluorinated benzoic acid or ester | Commercially available or synthesized via halogenation/carbonylation |

| Esterification | Methanol + conc. H2SO4, reflux 18 h or microwave 125°C 2 h | High yield with conventional reflux; microwave reduces time |

| Piperazine Introduction | PdCl2(PPh3)2, CuI, DIPEA, DMF, 80°C, overnight | High yield (~80%), inert atmosphere recommended |

| Purification | Flash chromatography on silica gel | Removes impurities, ensures product purity |

| Yield Range | 70-85% overall | Dependent on reaction scale and purity |

Research Findings and Optimization Notes

Prolonged reaction times or elevated temperatures (>120°C) may lead to side reactions such as transesterification or decomposition; thus, temperature control is critical.

The presence of multiple fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution by piperazine derivatives without harsh conditions.

Palladium-catalyzed amination offers superior regioselectivity and milder conditions compared to direct nucleophilic aromatic substitution, improving yields and product purity.

Ester hydrolysis and subsequent re-esterification steps can be used to fine-tune the ester moiety if needed, with lithium hydroxide commonly employed for hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research has indicated that compounds containing the piperazine moiety exhibit significant antidepressant and anxiolytic effects. Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate may act on serotonin receptors, which are crucial in mood regulation. Its trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and efficacy in treating mood disorders .

Anticancer Activity

Recent studies have suggested that derivatives of benzoic acid with piperazine rings can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The trifluoromethyl substituent may enhance the compound's biological activity against various cancer cell lines . Further investigation is warranted to elucidate the specific mechanisms of action.

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in organic synthesis .

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on serotonin receptors. This compound was highlighted for its promising activity profile, suggesting potential as a novel antidepressant agent .

Anticancer Research

In another study focusing on anticancer properties, researchers synthesized several analogs of this compound and tested their efficacy against different cancer cell lines. The results indicated that specific modifications to the piperazine structure could lead to enhanced cytotoxicity against cancer cells .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Potential antidepressant and anxiolytic properties targeting serotonin receptors |

| Anticancer | Inhibition of tumor growth; further studies needed to confirm efficacy |

| Chemical Synthesis | Valuable intermediate for synthesizing complex organic molecules |

Mechanism of Action

The mechanism by which Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the piperazine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences physicochemical and biological properties. Key analogs from include:

*Physical states inferred from structural analogs (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid in is a solid with mp 187–190°C).

- Key Observations: Polarity and Solubility: The 4-methylpiperazine group in SY230326 introduces a basic tertiary amine, enhancing water solubility under acidic conditions compared to morpholine (SY230323) or pyrrolidine (SY230325) derivatives. Bioactivity Potential: Piperazine moieties are prevalent in pharmaceuticals due to their ability to modulate pharmacokinetic properties (e.g., ciprofloxacin). This suggests SY230326 may have superior bioavailability compared to non-nitrogenated analogs like SY230324 .

Comparison with Acid Derivatives

The carboxylic acid counterpart, 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid (CAS: 812643-49-5), differs in reactivity and application:

- Key Observations :

Comparison with Ethyl Benzoate Derivatives ()

Ethyl benzoates like I-6230 and I-6232 feature phenethylamino substituents instead of piperazine. For example:

- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate

- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate

| Property | SY230326 (Methyl Ester) | I-6230/I-6232 (Ethyl Esters) |

|---|---|---|

| Ester Chain | Methyl (smaller, less lipophilic) | Ethyl (larger, more lipophilic) |

| Substituent Complexity | Single piperazine group | Pyridazine-phenethylamino systems |

| Potential Use | Kinase inhibitors, CNS agents | Anticancer or antimicrobial agents |

- Key Observations :

Comparison with Simple Alkyl Benzoates ()

Simple alkyl benzoates (e.g., methyl, ethyl benzoate) lack complex substituents but provide insights into ester effects:

| Property | SY230326 | Methyl Benzoate |

|---|---|---|

| Substituents | Trifluoro, 4-methylpiperazine | Unsubstituted |

| Melting Point | Likely >100°C (solid) | 12°C (liquid at room temperature) |

| Applications | Pharmaceutical intermediates | Fragrance, solvent |

- Key Observations :

- Fluorination and piperazine substitution in SY230326 drastically alter its physical and chemical behavior compared to simple alkyl benzoates, rendering it more suitable for targeted biological applications .

Biological Activity

Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS No. 1858256-51-5) is a synthetic organic compound notable for its complex structure, which includes trifluoromethyl groups and a piperazine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅F₃N₂O₂ |

| Molecular Weight | 288.27 g/mol |

| IUPAC Name | This compound |

| Storage Conditions | Ambient temperature |

| CAS Number | 1858256-51-5 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards specific receptors or enzymes. The piperazine moiety contributes to its pharmacokinetic properties , potentially influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Target Interactions

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : Its structure may allow it to interact effectively with various receptors, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has been explored for its potential anticancer activities, particularly through inhibition of carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. This inhibition could lead to reduced tumor growth and metastasis by altering the tumor microenvironment.

Antimicrobial Studies

A study conducted on various derivatives of benzoates indicated that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising compared to standard antibiotics .

Anticancer Research

Research focusing on CAIX inhibitors highlighted the potential of this compound in targeting tumor cells. Compounds designed with similar structural features exhibited high binding affinities to CAIX isoforms, suggesting that this compound could be developed as a therapeutic agent for cancer treatment .

Q & A

Q. Key Parameters :

- Temperature control (<100°C) to avoid decomposition of the piperazine moiety.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or LC-MS to isolate intermediates.

Data Contradictions :

Discrepancies in yield (e.g., 60–85%) may arise from residual moisture or incomplete ligand coordination. Validate purity via ¹H/¹³C NMR and HRMS .

How can crystallographic data resolve ambiguities in the structural conformation of this compound?

Advanced Structural Analysis

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS is critical for:

- Confirming the chair conformation of the 4-methylpiperazine ring (Cremer-Pople parameters) .

- Identifying intermolecular interactions (e.g., C–H···F/O hydrogen bonds) that stabilize the crystal lattice .

- Resolving regiochemical ambiguities in trifluoro-substituted aromatic systems .

Example :

In related fluorinated benzoates, SCXRD revealed torsional angles of 69.5–78.8° between aromatic planes, influencing solubility and packing efficiency .

What methodologies are recommended for evaluating the antimicrobial activity of this compound?

Q. Basic Bioactivity Screening

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Positive Controls : Compare with fluoroquinolones (e.g., ciprofloxacin) or azoles (e.g., fluconazole) .

- Data Interpretation : Report MIC (Minimum Inhibitory Concentration) values in µg/mL, noting activity thresholds (e.g., MIC < 10 µg/mL = potent).

Q. Advanced Mechanistic Studies :

- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes.

- Target Binding : Molecular docking (AutoDock/Vina) to predict interactions with bacterial topoisomerases or fungal CYP51 .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Q. Advanced SAR Strategies

- Piperazine Substitution : Replace 4-methylpiperazine with morpholine or diazepane to alter lipophilicity (logP) and bioavailability .

- Fluorine Positioning : Compare 2,3,5-trifluoro vs. 2,4,5-trifluoro isomers; SCXRD data show ortho-fluorine groups enhance π-stacking .

- Ester Hydrolysis : Test methyl vs. ethyl esters for metabolic stability in liver microsomes .

Q. Basic Characterization

Q. Advanced Techniques :

- X-ray Photoelectron Spectroscopy (XPS) : Validate fluorine content in bulk samples.

- DSC/TGA : Monitor thermal stability (decomposition >200°C) for storage recommendations .

How can computational chemistry predict the metabolic pathways of this compound?

Q. Advanced Computational Modeling

- Metabolite Prediction : Use software like MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., ester hydrolysis to benzoic acid derivatives) .

- CYP450 Inhibition : Molecular dynamics simulations to assess binding affinity with CYP3A4/2D6 isoforms.

- Toxicity Profiling : QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity risks .

What strategies mitigate contradictions in bioactivity data across different studies?

Q. Data Reconciliation Framework

Standardize Assays : Adopt CLSI/EUCAST guidelines for MIC determination .

Control Variability : Use identical microbial strains and growth media.

Cross-Validate : Compare in vitro results with in vivo efficacy (e.g., murine infection models).

Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers in replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.